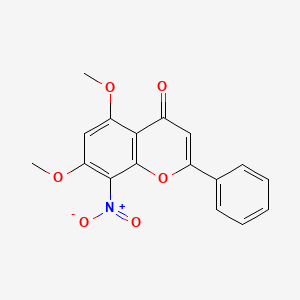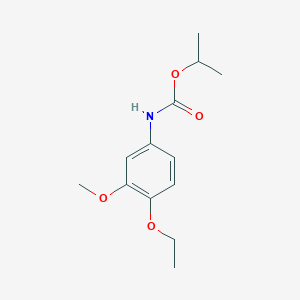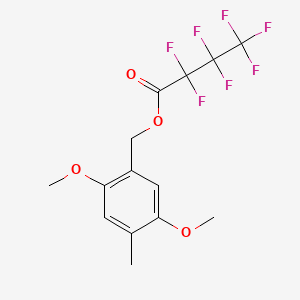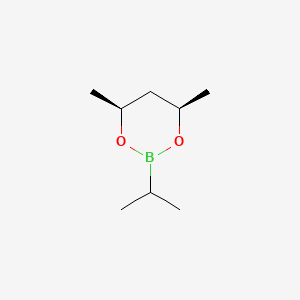
(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a dioxaborinane ring with two methyl groups and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a suitable boronic acid or boronate ester with a diol. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like a Lewis acid. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors and more efficient catalysts. The purification of the product is typically achieved through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The dioxaborinane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Scientific Research Applications
(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with electron-rich species, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparison with Similar Compounds
Similar Compounds
- (4R,6S)-4,6-Dimethyl-4-(propan-2-yl)spiro[2.4]heptane
- (4R,6S)-3,3,4,6-tetramethyl-4-(propan-2-yl)oxane-2-thione
Uniqueness
(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific dioxaborinane ring structure, which imparts distinct chemical properties. This makes it particularly useful in catalytic applications where other similar compounds may not be as effective.
Properties
CAS No. |
88062-10-6 |
|---|---|
Molecular Formula |
C8H17BO2 |
Molecular Weight |
156.03 g/mol |
IUPAC Name |
(4R,6S)-4,6-dimethyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C8H17BO2/c1-6(2)9-10-7(3)5-8(4)11-9/h6-8H,5H2,1-4H3/t7-,8+ |
InChI Key |
ZVNUEIJUBFMMJA-OCAPTIKFSA-N |
Isomeric SMILES |
B1(O[C@@H](C[C@@H](O1)C)C)C(C)C |
Canonical SMILES |
B1(OC(CC(O1)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


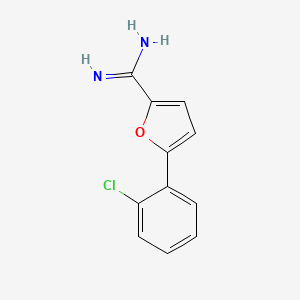
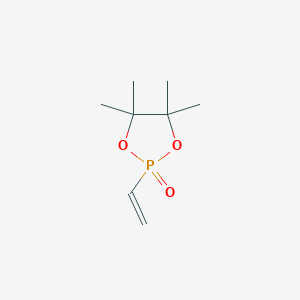
![5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14396499.png)
![4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate](/img/structure/B14396503.png)
![4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14396509.png)
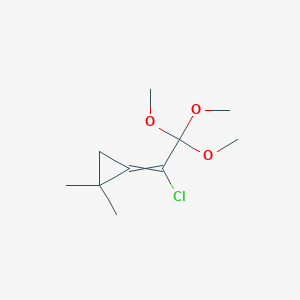
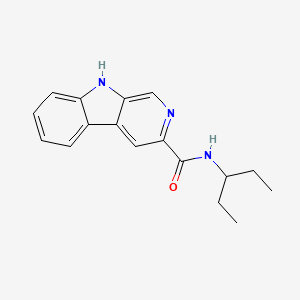

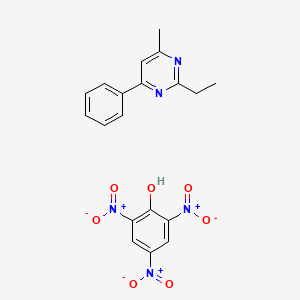

![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
